molecular formula C20H17N5O2 B6485054 N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide CAS No. 899967-09-0

N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide

Cat. No. B6485054
CAS RN: 899967-09-0
M. Wt: 359.4 g/mol
InChI Key: AOUKPYHTVLHECC-UHFFFAOYSA-N
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Description

“N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones . These compounds have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates .


Synthesis Analysis

The synthesis of these compounds involves a series of transformations. It starts with the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, followed by cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .


Molecular Structure Analysis

The molecular structure of “N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide” is complex, with multiple ring structures and functional groups. The structure includes a pyrazolo[3,4-d]pyrimidin-4-one core, which is a fused nitrogen-containing heterocyclic ring system .

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer potential due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration is warranted to optimize its efficacy and safety profile for potential clinical use .

Anti-inflammatory Activity

F2823-0826 has demonstrated anti-inflammatory effects in preclinical models. It modulates key inflammatory pathways, such as NF-κB and COX-2, leading to reduced cytokine production and tissue damage. These findings highlight its potential as a novel anti-inflammatory agent .

Antileishmanial Agent

Leishmaniasis, caused by protozoan parasites, remains a global health concern. F2823-0826 shows activity against Leishmania species, making it a candidate for drug development. Researchers have explored its mode of action and toxicity profile, aiming to create effective antileishmanial therapies .

Antimalarial Applications

Malaria continues to be a major health burden. F2823-0826 exhibits moderate antimalarial activity against Plasmodium falciparum, the causative agent of severe malaria. Researchers are investigating its synergistic effects with existing antimalarial drugs and exploring novel drug combinations .

Neuroprotective Potential

In vitro studies suggest that F2823-0826 protects neurons from oxidative stress and excitotoxicity. Its ability to modulate neuronal signaling pathways makes it an interesting candidate for neurodegenerative disease research .

Anti-Tuberculosis Activity

Tuberculosis (TB) remains a global health challenge. F2823-0826 has shown inhibitory effects against Mycobacterium tuberculosis, the TB-causing bacterium. Researchers are optimizing its pharmacokinetics and evaluating its potential as a novel TB drug .

Glycosylation Inhibitor

Glycosylation plays a crucial role in cellular processes. F2823-0826 inhibits glycosylation enzymes, impacting protein function and cell signaling. Researchers are exploring its applications in glycobiology and potential therapeutic implications .

Chemical Biology Probes

Due to its unique structure, F2823-0826 can serve as a chemical probe to investigate biological processes. Researchers use it to study protein-ligand interactions, cellular pathways, and target identification .

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-13-8-9-16(10-14(13)2)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUKPYHTVLHECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

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